molecular formula C8H6BrN3S B1366561 N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE CAS No. 54670-78-9

N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE

Cat. No.: B1366561
CAS No.: 54670-78-9
M. Wt: 256.12 g/mol
InChI Key: WZNOXZQMWMMJMJ-UHFFFAOYSA-N
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Description

N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE is a heterocyclic compound that contains both thiazole and pyridine rings.

Biochemical Analysis

Biochemical Properties

5-bromo-N-(pyridin-2-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has demonstrated inhibitory effects on platelet aggregation, which is crucial in preventing blood clot formation . Additionally, it has shown activity against endometriosis and polycystic ovary syndrome by preventing the activation of specific cellular pathways . The interactions of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine with these biomolecules highlight its potential therapeutic applications.

Cellular Effects

The effects of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By inhibiting CDKs, 5-bromo-N-(pyridin-2-yl)thiazol-2-amine can halt cancer cell proliferation and induce apoptosis. Furthermore, its impact on gene expression and cellular metabolism underscores its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 5-bromo-N-(pyridin-2-yl)thiazol-2-amine exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This interaction ultimately leads to cell death, making it a potential candidate for anticancer therapy. Additionally, 5-bromo-N-(pyridin-2-yl)thiazol-2-amine can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over time . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that 5-bromo-N-(pyridin-2-yl)thiazol-2-amine can have sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine vary with different dosages in animal models. At lower doses, this compound has shown therapeutic benefits, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

5-bromo-N-(pyridin-2-yl)thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. For instance, it has been shown to affect the metabolic flux of certain pathways, leading to changes in metabolite levels . The compound’s interactions with enzymes such as cytochrome P450 can influence its metabolism and clearance from the body, impacting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization within cells can influence its activity, with higher concentrations observed in certain cellular compartments. Understanding the transport and distribution mechanisms of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 5-bromo-N-(pyridin-2-yl)thiazol-2-amine plays a crucial role in its activity and function. This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . Its presence in these organelles can influence various cellular processes, including DNA replication, transcription, and energy metabolism. Additionally, post-translational modifications and targeting signals can direct 5-bromo-N-(pyridin-2-yl)thiazol-2-amine to specific subcellular locations, enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE typically involves the reaction of 2-aminopyridine with 2-bromoacetyl bromide, followed by cyclization with thiourea. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring .

Scientific Research Applications

Comparison with Similar Compounds

N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the thiazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-bromo-N-pyridin-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNOXZQMWMMJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416183
Record name 5-bromo-N-(pyridin-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54670-78-9
Record name 5-bromo-N-(pyridin-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask containing pyridin-2-yl-thiazol-2-yl-amine (5-2, 3.92 g, 0.0221 mol) was added acetic acid. Bromine (1.14 mL, 0.0221 mol) was then added dropwise to the stirred solution at ambient temperature. The reaction was stirred for 15 min, resulting in an orange-white precipitate. At 15 min, 100 mL H2O were added and solid NaHCO3 introduced, causing a large amount of foaming. The product was obtained as a tan colored precipitate, which was washed with 1.5 L H2O and dried under high vacuum overnight. 1H NMR (DMSO-d6): δ11.53 (bs, 1H), 8.31 (d, 1H, J=3.3 Hz), 7.73 (t, 1H, J=7.6 Hz), 7.45 (s, 1H), 7.05 (d, 1H, J=8.4 Hz), 6.96 (t, 1H, J=5.5 Hz). Mp: 210-212° C. (dec). [M+H]+=255.9.
Quantity
3.92 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
1.14 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred suspension of N-(pyridin-2-yl)thiazol-2-amine (9.76 g, 55.07 mmol) in degassed chloroform (180 mL) was added bromine (3.11 mL, 60.6 mmol, 1.1 eq) at 23° C. The reaction was stirred for 15 minutes and followed by LC/MS. Bromine (2×0.3 mL) was added until reaction completed. The mixture was cooled down to 0° C. and 10% aq. NaHSO3 (150 mL) was added. The suspension changed color and the solid was filtered, washed with water and vacuum dried overnight. The title compound was obtained as a solid (10.79 g, 77%). 1H NMR (400 MHz, DMSO-d6) δ ppm 6.94-6.99 (1H, m), 7.04 (1H, d, J=8.34 Hz) 7.45 (1H, s), 7.74 (1H, td, J=7.83, 1.77 Hz), 8.31 (1H, d, J=5.31 Hz), 11.54 (1H, s). LC/MS (M+H)+: 256, 258; (M−H)−: 254, 256.
Quantity
9.76 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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